

what are the physical properties of 2-Amino-3-bromophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-bromophenol

Cat. No.: B111245

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Amino-3-bromophenol**

Introduction

2-Amino-3-bromophenol is an ortho-aminophenol derivative with the chemical formula C_6H_6BrNO .^{[1][2]} This compound serves as a valuable intermediate in various fields, including pharmaceutical synthesis and materials chemistry. Its utility as a multifunctional building block for constructing more complex molecules, such as antibacterial and antitumor drugs, necessitates a thorough understanding of its physical characteristics.^[1] This guide provides a detailed overview of the key physical properties of **2-Amino-3-bromophenol**, along with the experimental protocols for their determination, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of 2-Amino-3-bromophenol

The physical properties of **2-Amino-3-bromophenol** are summarized in the table below. These parameters are crucial for its handling, purification, and application in synthetic chemistry.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ BrNO	[1][2]
Molecular Weight	188.02 g/mol	[1][3]
Appearance	White to pale yellow crystals or powder	[1]
Melting Point	135-138 °C	[1][3]
Boiling Point	266.2 °C at 760 mmHg	[4]
Density	1.768 g/cm ³	[4]
Solubility	Slightly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMF)	[1]
pKa	8.79 ± 0.10 (Predicted)	[4][5]
Flash Point	114.8 °C	[4]
Vapor Pressure	0.00534 mmHg at 25°C	[4]
Refractive Index	1.677	[4]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for the characterization of a chemical compound. The following sections detail the standard experimental methodologies for measuring the key physical properties of **2-Amino-3-bromophenol**.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. For a crystalline solid like **2-Amino-3-bromophenol**, a sharp melting range typically signifies high purity.

Methodology: Capillary Method[6][7]

- Sample Preparation: A small amount of the dry, powdered **2-Amino-3-bromophenol** is packed into a capillary tube, which is sealed at one end.[8] The sample is compacted to a height of 1-2 mm by tapping the tube.[8]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil. The capillary is positioned adjacent to a thermometer to ensure accurate temperature reading.[8]
- Heating and Observation: The sample is heated at a controlled rate.[6] An initial rapid heating can be used to determine an approximate melting point.[7] Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro-Boiling Point Determination (Capillary Method)[9][10]

- Sample Preparation: A small amount (a few milliliters) of liquid sample is placed into a small test tube.[10] A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a heating block.[10]
- Heating and Observation: The apparatus is heated, causing the air trapped in the capillary tube to be expelled, which is observed as a stream of bubbles.[10] Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.[10]
- Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn

into the capillary tube.[10]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Volume Displacement[11][12]

- Mass Measurement: The mass of a sample of **2-Amino-3-bromophenol** is accurately measured using an analytical balance.[11]
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.[11] The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.[11]
- Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Determination

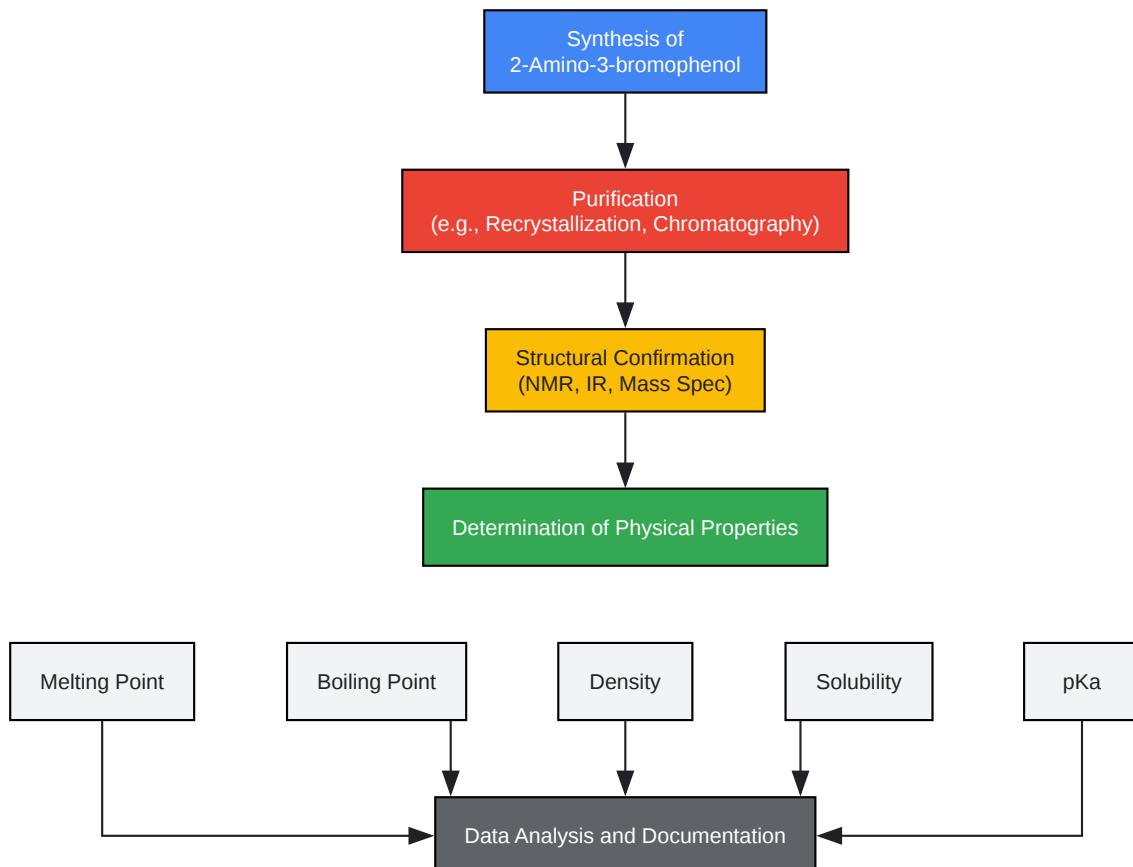
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[13]

Methodology: Saturation Method[13][14]

- Sample Preparation: A known volume of the solvent (e.g., water, ethanol) is placed in a flask and maintained at a constant temperature.[13]
- Dissolution: Small, known amounts of **2-Amino-3-bromophenol** are incrementally added to the solvent with constant stirring.[13]
- Observation of Saturation: The addition of the solute continues until a point where it no longer dissolves, and solid particles remain suspended in the solution.[13]
- Quantification: The total mass of the dissolved solute is determined. The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100

g).

pKa Determination


The pKa value is a measure of the acidity of a compound. For **2-Amino-3-bromophenol**, the pKa is associated with the phenolic hydroxyl group and the amino group.

Methodology: Potentiometric Titration[15]

- Solution Preparation: A solution of **2-Amino-3-bromophenol** of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic solvent to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter.[15]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[15]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and physical characterization of a chemical compound like **2-Amino-3-bromophenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **2-Amino-3-bromophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stanfordchem.com [stanfordchem.com]

- 2. 2-Amino-3-bromophenol 95% | CAS: 116435-77-9 | AChemBlock [achemblock.com]
- 3. 116435-77-9 Cas No. | 2-Amino-3-bromophenol | Apollo [store.apolloscientific.co.uk]
- 4. 2-Amino-3-bromophenol | lookchem [lookchem.com]
- 5. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 6. westlab.com [westlab.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. webassign.net [webassign.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- To cite this document: BenchChem. [what are the physical properties of 2-Amino-3-bromophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111245#what-are-the-physical-properties-of-2-amino-3-bromophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com